4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide

Description

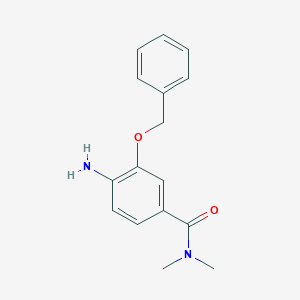

Chemical Structure: 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide (C₁₆H₁₈N₂O₂) is a substituted benzamide featuring an amino group at the 4-position, a benzyloxy group at the 3-position, and dimethylamide functionality at the N-terminus. Its molecular weight is 270.3 g/mol, and it is identified by CAS number 1406094-94-7 .

Properties

IUPAC Name |

4-amino-N,N-dimethyl-3-phenylmethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-18(2)16(19)13-8-9-14(17)15(10-13)20-11-12-6-4-3-5-7-12/h3-10H,11,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSPJZZOHPRZNIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=C(C=C1)N)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Route

The most commonly reported synthetic strategy involves the following key steps:

- Nitration of 3-(benzyloxy)aniline to introduce a nitro group at the 4-position.

- Reduction of the nitro group to form the corresponding amino group.

- Acylation of the amino group with N,N-dimethylbenzoyl chloride or related amide-forming reagents to yield the target benzamide.

This sequence ensures the selective functionalization of the aromatic ring and the formation of the N,N-dimethylbenzamide moiety under controlled conditions.

Detailed Stepwise Preparation

| Step | Reaction Type | Starting Material | Reagents & Conditions | Product | Notes |

|---|---|---|---|---|---|

| 1 | Nitration | 3-(Benzyloxy)aniline | Mixed acid nitration (HNO3/H2SO4), controlled temperature | 4-Nitro-3-(benzyloxy)aniline | Selective nitration at para position to benzyloxy group |

| 2 | Reduction | 4-Nitro-3-(benzyloxy)aniline | Catalytic hydrogenation (H2, Pd/C) or chemical reduction (SnCl2, Fe/HCl) | 4-Amino-3-(benzyloxy)aniline | Complete reduction of nitro to amino group |

| 3 | Acylation | 4-Amino-3-(benzyloxy)aniline | N,N-Dimethylbenzoyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25°C | 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide | Formation of amide bond, base neutralizes HCl byproduct |

This route is supported by data from Benchchem and other synthetic reports, emphasizing the importance of controlling reaction conditions to avoid side reactions and impurities.

Industrial Scale Considerations

For industrial production, the above synthetic steps are optimized for scalability:

- Continuous flow reactors are employed to maintain consistent temperature and mixing, enhancing yield and reproducibility.

- Solvent selection is optimized to balance solubility, reaction rate, and environmental impact.

- Purification methods such as crystallization or chromatographic techniques are tailored to remove impurities like unreacted starting materials or side products.

- Side reaction control involves monitoring and minimizing formation of byproducts such as bis-substituted ammonium salts or over-acylated species.

Alternative Synthetic Approaches and Related Methods

While the above route is standard, alternative methods have been explored in related benzamide syntheses, which may inform improvements:

- Amide coupling via activated esters or carbodiimide chemistry : Using carboxylic acid derivatives (e.g., 4-amino-3-(benzyloxy)benzoic acid) coupled with dimethylamine under coupling reagents like EDC or HATU.

- Late-stage functionalization : Alkylation of phenolic hydroxyl groups with benzyl bromide derivatives to introduce the benzyloxy group after amide formation, allowing modular synthesis.

- Use of protecting groups : Acetylation of amino groups during phenol alkylation steps to prevent side reactions, followed by deprotection post-alkylation.

Reaction Conditions and Reagents Summary

| Reaction Step | Common Reagents | Typical Conditions | Notes |

|---|---|---|---|

| Nitration | HNO3, H2SO4 | 0–5 °C to control regioselectivity | Avoid over-nitration |

| Reduction | H2, Pd/C or SnCl2, Fe/HCl | Room temperature to reflux | Catalytic hydrogenation preferred for cleaner reaction |

| Acylation | N,N-Dimethylbenzoyl chloride, Et3N | 0–25 °C, inert atmosphere | Base scavenges HCl, solvent choice affects yield |

Research Findings and Optimization

- Side Reaction Control: Studies report the formation of bis(4-nitrobenzyl)-dimethylammonium bromide as a side impurity during related syntheses, which can be minimized by controlling the molar ratios and addition rates of reagents.

- Yield and Purity: Optimized nitration and reduction steps yield high-purity intermediates, essential for efficient amide coupling and final product quality.

- Scalability: The process is amenable to scale-up with continuous flow technology, improving safety and throughput.

Summary Table of Preparation Methods

| Method | Starting Material | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Nitration-Reduction-Acylation | 3-(Benzyloxy)aniline | Nitration → Reduction → Acylation | Straightforward, well-established | Requires careful control of nitration |

| Amide Coupling via Acid Intermediate | 4-Amino-3-(benzyloxy)benzoic acid | Ester hydrolysis → Amide coupling with dimethylamine | Modular, allows late-stage modifications | Requires preparation of acid intermediate |

| Phenol Alkylation Post-Amide Formation | 4-Amino-3-hydroxybenzamide derivatives | Amide coupling → Phenol alkylation | Flexibility in benzyl group introduction | Protecting groups may be needed |

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: The nitro group (if present in intermediates) can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group yields benzaldehyde derivatives, while reduction of nitro groups results in amino derivatives.

Scientific Research Applications

4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The benzyloxy and dimethylamino groups play crucial roles in enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Biological Activity

4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide is a synthetic organic compound belonging to the benzamide class. It is characterized by an amino group at the para position, a benzyloxy group at the meta position, and a dimethylamino group attached to the benzamide moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its applications in drug design.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N2O2, with a molecular weight of approximately 258.31 g/mol. The presence of functional groups such as the amino and benzyloxy groups enhances its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C15H18N2O2 |

| Molecular Weight | 258.31 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound has been studied for its inhibitory effects on various enzymes involved in cancer pathways, particularly those related to cell proliferation and survival.

- Enzyme Inhibition : It has shown potential as an inhibitor of mono-ADP-ribosyltransferases, which are critical in cellular processes such as DNA repair and apoptosis.

- Binding Affinity : Molecular docking studies suggest that the compound can effectively bind to enzyme active sites, enhancing its inhibitory potency.

Biological Activity Studies

Recent research has explored the biological activities of this compound through various assays:

- Anticancer Activity : The compound has been evaluated for its cytotoxic effects against several cancer cell lines, demonstrating significant inhibition of cell growth at micromolar concentrations.

- Antimicrobial Properties : Investigations have indicated that it possesses antimicrobial activity, which may be attributed to its structural features that facilitate interaction with microbial targets.

Case Studies

Several studies have highlighted the potential of this compound in therapeutic applications:

- Inhibition of Cancer Cell Proliferation : A study reported that this compound exhibited an IC50 value in the low micromolar range against breast cancer cell lines, indicating strong antiproliferative effects.

- Selective Toxicity : Research indicated that it selectively inhibited cancer cells while showing reduced toxicity towards normal cells, highlighting its therapeutic potential .

Comparison with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Amino-3-(benzyloxy)benzamide | Lacks dimethylamino group | Different biological profile |

| 4-Amino-3-(benzyloxy)-N-methylbenzamide | Contains one methyl group | Altered solubility and reactivity |

| 4-Amino-3-(benzyloxy)-N,N-diethylbenzamide | Ethyl groups instead of methyl | Variations in enzyme inhibition |

The presence of both benzyloxy and dimethylamino groups in this compound contributes to its enhanced lipophilicity and biological interactions compared to other analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.